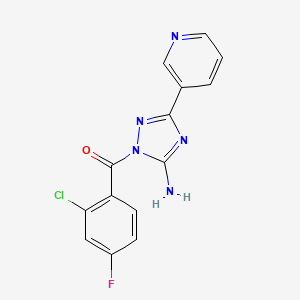![molecular formula C13H14Cl2N4O2 B7433750 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol](/img/structure/B7433750.png)
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol, also known as CP-547,632, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. This pathway is involved in the regulation of cell growth, proliferation, and survival, and is often dysregulated in cancer. CP-547,632 has been studied for its potential use in cancer therapy.
Mechanism of Action
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol targets the EGFR pathway by binding to the ATP-binding site of the receptor tyrosine kinase. This prevents the activation of downstream signaling pathways that promote cell growth and survival. 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has been shown to inhibit the proliferation and migration of cancer cells in vitro. In vivo studies have demonstrated that 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol can inhibit tumor growth and metastasis in animal models. 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, the effects of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol is a potent inhibitor of the EGFR pathway and has shown promising antitumor activity in preclinical studies. Its small molecular size and high specificity make it an attractive candidate for cancer therapy. However, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo. Further studies are needed to optimize the dosing and delivery of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol for clinical use.
Future Directions
Future research on 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol could focus on optimizing its pharmacokinetics and delivery, as well as evaluating its safety and efficacy in clinical trials. Other potential directions include investigating the use of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol in combination with other anticancer agents, as well as exploring its potential as a diagnostic tool for EGFR pathway dysregulation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol.
Synthesis Methods
The synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol involves a series of chemical reactions, starting with the reaction of 2-aminopyrimidine with 4-chloro-2-methoxyphenylacetic acid to form an intermediate compound. This is then reacted with 2,6-dichlorobenzoyl chloride to form the final product, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol. The synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol has demonstrated antitumor activity and has been shown to enhance the efficacy of chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol in cancer patients.
properties
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O2/c1-21-10-3-2-7(14)4-8(10)9(20)6-17-12-5-11(15)18-13(16)19-12/h2-5,9,20H,6H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMQNQNLLWRCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(CNC2=CC(=NC(=N2)N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(5-chloro-2-methoxyphenyl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone](/img/structure/B7433669.png)

![tert-butyl N-[[5-[(4-bromo-2,6-difluorophenyl)methylcarbamoyl]pyrimidin-2-yl]methyl]carbamate](/img/structure/B7433673.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7433676.png)
![N-[(2-chloro-5-fluoropyridin-3-yl)methyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide](/img/structure/B7433684.png)
![2-Chloro-5-[[1-(4-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B7433690.png)
![(2-Chloro-5-piperidin-1-ylsulfonylphenyl)-[2-(oxan-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7433696.png)
![N-[[1-[4-(fluoromethyl)benzoyl]-5-methylpyrrolidin-3-yl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7433698.png)
![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![2-[(5-Bromo-2-methoxyphenyl)methyl]-3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7433716.png)
![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)

![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)